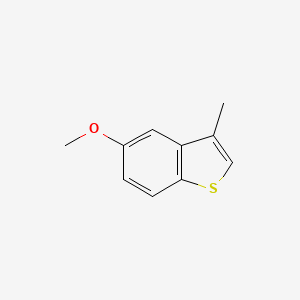

5-Methoxy-3-methylbenzothiophene

描述

Significance of Benzothiophene (B83047) Core in Contemporary Chemical and Biological Sciences

The benzothiophene core is considered a "privileged structure" in drug discovery. nih.gov Its inherent physicochemical properties, such as high lipophilicity and the ability of the sulfur atom to engage in various non-covalent interactions, contribute to its favorable pharmacokinetic profiles. researchgate.net The structural rigidity and planarity of the benzothiophene nucleus also provide a stable framework for the attachment of various functional groups, allowing for the fine-tuning of biological activity. researchgate.net

The significance of the benzothiophene scaffold is underscored by its presence in a number of clinically approved drugs and biologically active compounds. Notable examples include:

Raloxifene (B1678788): A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. malayajournal.org

Sertaconazole: An antifungal agent used to treat skin infections. malayajournal.org

Zileuton: An inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory cascade, used in the management of asthma. malayajournal.org

The broad spectrum of biological activities associated with benzothiophene derivatives is extensive, encompassing antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties, among others. nih.govresearchgate.net This wide-ranging bioactivity has spurred considerable interest among medicinal chemists, leading to the synthesis and evaluation of a vast library of benzothiophene-containing molecules. nih.govresearchgate.net

Academic Context and Research Focus on 5-Methoxy-3-methylbenzothiophene and its Derivatives

Within the broader class of benzothiophenes, specific substitution patterns on the bicyclic ring system can dramatically influence the molecule's properties and biological effects. The compound This compound represents a specific scaffold that has been a subject of academic investigation. The methoxy (B1213986) group at the 5-position and the methyl group at the 3-position are key structural features that can modulate the electronic and steric properties of the molecule, thereby influencing its interactions with biological targets.

Research into derivatives of this core structure has explored their potential in various therapeutic areas. For instance, studies have shown that the position of the methoxy group on the benzothiophene ring is a critical determinant of antiproliferative activity. nih.gov Specifically, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes, derivatives with a methoxy group at the C-5 position were found to be significantly less active than their C-4 or C-7 substituted counterparts. nih.gov This highlights the nuanced structure-activity relationships (SAR) that govern the biological effects of these compounds.

Furthermore, 5-methoxybenzothiophene-2-carboxamides have been investigated as inhibitors of Cdc2-like kinases (Clk), which are implicated in the regulation of pre-mRNA splicing and are considered promising targets for cancer therapy. mdpi.com These studies aim to optimize the selectivity and cellular potency of these inhibitors, demonstrating the ongoing academic effort to harness the therapeutic potential of this particular benzothiophene scaffold. mdpi.com

The synthesis and characterization of this compound and its analogues are also of fundamental interest to organic chemists, contributing to the development of new synthetic methodologies and a deeper understanding of the reactivity of the benzothiophene ring system.

Structure

3D Structure

属性

IUPAC Name |

5-methoxy-3-methyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSDMANDXZPQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 3 Methylbenzothiophene and Analogues

Established Strategies for Constructing the Benzothiophene (B83047) Ring System

The formation of the benzothiophene ring system can be achieved through various synthetic strategies, primarily involving the cyclization of appropriately substituted benzene (B151609) derivatives. These methods can be broadly categorized into cyclization reactions, one-pot sequences, and multistep synthetic routes.

Cyclization Reactions in Benzothiophene Synthesis

The critical step in forming the benzothiophene core is the intramolecular cyclization to create the thiophene (B33073) ring fused to the benzene ring. This can be accomplished through several distinct mechanistic pathways.

Palladium-catalyzed reactions are powerful tools for the synthesis of benzothiophenes, offering high efficiency and functional group tolerance. rsc.orgbenthamdirect.com One common approach involves the intramolecular C-S bond formation. For instance, the palladium-catalyzed cyclization of 1-(2-mercaptophenyl)-2-yn-1-ols can lead to the formation of substituted benzothiophenes. acs.org In a specific example, reacting these substrates in the presence of a catalytic amount of palladium(II) iodide with potassium iodide in acetonitrile (B52724) at elevated temperatures yields (E)-2-(1-alkenyl)benzothiophenes in fair to good yields. acs.org

Another versatile palladium-catalyzed method is the migratory cyclization of α-bromoalkene derivatives bearing a sulfonyl group. This cascade process allows for the synthesis of various benzoheterocycles, including benzothiophene sulfones. rsc.org The reaction is typically carried out using a palladium catalyst like Pd(OAc)₂ with a phosphine (B1218219) ligand such as DPEPhos. rsc.org

The synthesis of raloxifene (B1678788), a prominent drug containing a benzothiophene core, often utilizes a palladium-catalyzed approach in some of its synthetic routes, highlighting the industrial relevance of this methodology. google.com

Table 1: Examples of Palladium-Catalyzed Benzothiophene Synthesis

| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |

| 1-(2-Mercaptophenyl)-2-yn-1-ols | PdI₂ (2 mol%), KI, MeCN, 80-100 °C | (E)-2-(1-Alkenyl)benzothiophenes | 55-82 | acs.org |

| α-Bromoalkene with sulfonyl group | Pd(OAc)₂, DPEPhos, CsOPiv, DCE, 80 °C | Benzothiophene sulfone | Not specified | rsc.org |

| (α-Bromoethenyl)diphenylphosphine oxide | Pd(OAc)₂, DPEPhos, CsOPiv, DCE, 80 °C | 2-Diphenylphosphinoylbenzo[b]thiophene | 94 | rsc.org |

Base-promoted cyclization offers a metal-free alternative for the synthesis of benzothiophenes. youtube.comyoutube.com These reactions often proceed via an intramolecular nucleophilic attack of a sulfur-containing group onto a suitable electrophilic site on the same molecule. A common strategy involves the base-promoted cyclization of halohydrins, where a strong base like sodium hydroxide (B78521) deprotonates the hydroxyl group, which then acts as a nucleophile. youtube.comyoutube.com

An efficient protocol for synthesizing benzothiophenes involves a base-promoted propargyl–allenyl rearrangement followed by cyclization and allyl migration. youtube.com This metal-free method provides access to useful heterocycles that may not be easily accessible through other routes. youtube.com

In the context of synthesizing 2-aroylbenzo[b]thiophen-3-ols, a one-pot method utilizes triethylamine (B128534) as a base to promote the S-alkylation of 2-mercaptobenzoic acid with a bromomethyl ketone, followed by an in-situ intramolecular cyclization. rsc.org The choice of base can be critical; for instance, sodium hydride has been found to be effective in converting certain benzothiophenes to their corresponding benzothiophen-3-olates for further functionalization. rsc.org

Table 2: Examples of Base-Catalyzed Benzothiophene Synthesis

| Starting Material | Base/Reagents | Product | Yield (%) | Reference |

| 2-Mercaptobenzoic acid and phenacyl bromide | Triethylamine, DMF | 2-Benzoylbenzo[b]thiophen-3-ol | High | rsc.org |

| Substituted benzothiophenes | Sodium Hydride, Propargyl bromide | 3-Propargyloxy-benzothiophenes | 45-50 | rsc.org |

Electrophilic cyclization is a widely used and effective method for constructing the benzothiophene ring. nih.gov This approach typically involves the reaction of an o-alkynylthioanisole with an electrophile. The electrophile attacks the alkyne, initiating a cyclization cascade that results in the formation of a 3-substituted benzothiophene. nih.gov

A variety of electrophiles can be employed, including iodine, bromine, N-bromosuccinimide (NBS), and sulfur-based electrophiles. nih.gov For instance, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been successfully used for the electrophilic cyclization of o-alkynyl thioanisoles, affording 2,3-disubstituted benzo[b]thiophenes in excellent yields. nih.gov This reaction proceeds under mild conditions at ambient temperature and tolerates a range of functional groups. nih.gov The presence of a methoxy (B1213986) group on the phenyl ring of the alkyne can favorably activate the triple bond for this type of cyclization. nih.gov

Table 3: Electrophilic Cyclization of o-Alkynylthioanisoles

| o-Alkynylthioanisole Substituent | Electrophile/Reagents | Product | Yield (%) | Reference |

| Phenyl | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate, CH₂Cl₂, rt, 24h | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 | nih.gov |

| p-Tolyl | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate, CH₂Cl₂, rt, 24h | 3-(Methylthio)-2-(p-tolyl)benzo[b]thiophene | 84 | nih.gov |

| o-Methoxyphenyl | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate, CH₂Cl₂, rt, 24h | 2-(o-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 79 | nih.gov |

| p-Methoxyphenyl | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate, CH₂Cl₂, rt, 24h | 2-(p-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 80 | nih.gov |

| m-Methoxyphenyl | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate, CH₂Cl₂, rt, 24h | 2-(m-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 87 | nih.gov |

One-Pot Synthetic Sequences for Benzothiophene Formation

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. Several one-pot procedures have been developed for the synthesis of benzothiophenes. rsc.org

A notable example is the transformation of an aryl bromide, an internal alkyne, and sulfur dichloride into a polysubstituted benzothiophene in high yield. organic-chemistry.org This method relies on the generation and trapping of a zirconocene (B1252598) complex of a substituted benzyne. organic-chemistry.org

Another efficient one-pot procedure involves the reaction of o-halo-ethynylbenzene precursors to form a variety of benzothiophenes. nih.gov This method is versatile, accommodating different substituents on the acetylene (B1199291) and allowing for the synthesis of more complex fused systems. nih.gov

Furthermore, a one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols has been developed from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones in the presence of triethylamine. rsc.org This reaction proceeds through an SN2-type nucleophilic attack followed by an in-situ intramolecular cyclization. rsc.org

Multistep Synthetic Routes to Substituted Benzothiophenes

Multistep syntheses are often necessary for the preparation of complex or specifically functionalized benzothiophenes, such as the pharmaceutical agent raloxifene. google.comjocpr.com These routes allow for the precise installation of various substituents on the benzothiophene core.

The synthesis of the raloxifene precursor, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, is a well-documented example of a multistep process. google.comjocpr.com One common route involves the reaction of 3-methoxybenzenethiol (B100605) with α-bromo-4-methoxyacetophenone to form α-(3-methoxyphenylthio)-4-methoxyacetophenone. google.com This intermediate is then cyclized using a dehydrating agent like polyphosphoric acid to yield the desired benzothiophene. google.com

Another approach to a key intermediate for raloxifene involves the cyclodehydration of an aryl thioacetyl compound using aluminum chloride. jocpr.com The aryl thioacetyl compound is prepared in a single step from 3-methoxy benzenethiol (B1682325) and 4-methoxy phenacylbromide. jocpr.com These multistep sequences often involve purification of intermediates to ensure the purity of the final product.

Table 4: Multistep Synthesis of a Raloxifene Precursor

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product | Yield (%) | Reference |

| 1 | 3-Methoxybenzenethiol, α-Bromo-4-methoxyacetophenone | Potassium hydroxide, Water, Ethanol | α-(3-Methoxyphenylthio)-4-methoxyacetophenone | Not specified | google.com |

| 2 | α-(3-Methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric acid, 90 °C | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | Not specified | google.com |

| 1 | 3-Methoxy benzenethiol, 4-Methoxy phenacylbromide | Not specified | 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone | Not specified | jocpr.com |

| 2 | 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone | Aluminum chloride, Dichloromethane (B109758), 0-5 °C to rt | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | Not specified | jocpr.com |

Precursor Chemistry and Functionalization Strategies for 5-Methoxy-3-methylbenzothiophene

The synthesis of this compound is a multi-step process that relies on the initial preparation and strategic combination of key precursors. A common and effective route involves the intramolecular cyclization of an aryl thioketone, a method that provides excellent control over the final substitution pattern. The primary precursor for this cyclization is 1-((4-methoxyphenyl)thio)propan-2-one .

This key intermediate is typically synthesized via a nucleophilic substitution reaction between 4-methoxythiophenol and chloroacetone (B47974) . The thiolate anion, generated from 4-methoxythiophenol in the presence of a base, acts as a potent nucleophile, displacing the chloride from chloroacetone to form the C-S bond, yielding the desired thioketone.

Derivatization of Substituted Benzaldehydes and Thioesters

While the direct cyclization precursor is a thioketone, its own synthesis relies on the availability of appropriately substituted aromatic compounds. The crucial starting material, 4-methoxythiophenol , can be prepared through several routes starting from common benzene derivatives.

One established method begins with anisole , which is first chlorosulfonated to produce 4-methoxybenzenesulfonyl chloride . Subsequent reduction of this sulfonyl chloride, for instance with a reducing agent like triphenylphosphine (B44618) followed by hydrolysis, yields the target 4-methoxythiophenol. guidechem.com This sequence demonstrates how a simple substituted benzene can be functionalized to introduce the necessary thiol group for benzothiophene synthesis.

Another route to access aryl thiols involves the use of aryl halides. For example, an aryl iodide can be converted to the corresponding aryl thiol using a copper catalyst in the presence of a sulfur source like sodium sulfide (B99878) nonahydrate. chemicalbook.com

Although less direct for this specific target, general methodologies for benzothiophene synthesis sometimes utilize thioesters. For instance, the condensation of o-iodoarylacetonitriles with dithioesters can lead to diversely substituted benzothiophenes through a tandem base-mediated condensation and intramolecular C-S bond formation. organic-chemistry.org A recent development in green chemistry also allows for the direct synthesis of thioesters from aldehydes, alkenes/alkynes, and elemental sulfur via photocatalyzed hydrogen atom transfer, highlighting the role of aldehydes as foundational precursors in sulfur chemistry.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Anisole | C₇H₈O | Starting material for 4-methoxythiophenol |

| 4-Methoxythiophenol | C₇H₈OS | Provides the benzene ring and the sulfur atom |

| Chloroacetone | C₃H₅ClO | Provides the atoms for the thiophene ring |

Selective Introduction of Methoxy and Methyl Groups

The precise placement of the methoxy and methyl substituents in this compound is a textbook example of convergent synthesis, where the selectivity is predetermined by the structure of the reactants.

The Methoxy Group: The position of the methoxy group is established by starting with 4-methoxythiophenol . The methoxy group at the para-position of the thiophenol ring remains in place throughout the synthesis, ultimately becoming the 5-methoxy substituent on the benzothiophene core. Its electron-donating nature also plays a crucial role in activating the aromatic ring for the subsequent cyclization step.

The Methyl Group: The methyl group at the 3-position is sourced from chloroacetone (1-chloro-2-propanone). During the formation of the thiophene ring, the carbonyl carbon of the acetone (B3395972) moiety becomes the C2 of the benzothiophene, and the methyl group becomes the C3-substituent.

This strategy of using pre-functionalized building blocks bypasses the need for potentially low-yielding or non-selective functionalization of the final benzothiophene heterocycle.

Regiochemical and Stereochemical Control in Benzothiophene Synthesis

Regiochemical control is paramount in the synthesis of asymmetrically substituted benzothiophenes like the target molecule. The primary method for achieving this control is through acid-catalyzed intramolecular electrophilic aromatic substitution, often referred to as the Hughes-Camps reaction.

In the case of 1-((4-methoxyphenyl)thio)propan-2-one , the cyclization is typically promoted by a strong acid such as polyphosphoric acid (PPA). researchgate.net The acid protonates the ketone's carbonyl group, which then tautomerizes to an enol intermediate. This enol, or a related cationic species, then acts as the electrophile. The subsequent electrophilic attack occurs on the electron-rich aromatic ring of the 4-methoxyphenyl (B3050149) group.

The directing effects of the substituents on the benzene ring govern the position of this attack. The thioether is an ortho-, para- director and a strong activator. The methoxy group is also a powerful ortho-, para- directing activator. Since they are para to each other, they work in concert to strongly activate the positions ortho to the thioether. This leads to a highly regioselective cyclization, forming the new carbon-carbon bond exclusively at the position ortho to the thioether, resulting in the desired this compound. Alternative cyclization to the position ortho to the methoxy group is sterically and electronically disfavored.

More advanced methods for achieving regioselective C3-alkylation on a pre-formed benzothiophene core also exist, such as those employing benzothiophene S-oxides and an interrupted Pummerer reaction, which can deliver functional groups to the C3 position with complete regioselectivity under mild, metal-free conditions. scilit.comnih.govresearchgate.net

As This compound is an aromatic, planar molecule, stereochemical considerations are not relevant for the final product. However, control of stereochemistry can be critical in the synthesis of more complex, non-aromatic analogues or intermediates.

Green Chemistry Approaches and Sustainable Synthetic Practices for Benzothiophenes

While classical methods for benzothiophene synthesis are effective, they often rely on harsh reagents and conditions. Modern synthetic chemistry emphasizes the development of more sustainable practices.

The traditional use of polyphosphoric acid (PPA) for the cyclization step presents environmental challenges due to its corrosive nature and the difficulty in its disposal and recovery. researchgate.net A significant green advancement is the use of silica-supported polyphosphoric acid (PPA-SiO₂) . researchgate.netmdpi.com This heterogeneous catalyst offers several advantages:

It is easily separated from the reaction mixture by simple filtration.

It can be recovered, regenerated, and reused multiple times without a significant loss of catalytic activity. mdpi.com

Reactions can often be run under milder conditions with shorter reaction times.

Other green strategies applicable to benzothiophene synthesis include:

Photocatalysis: The use of light to promote radical annulation reactions, such as the reaction of o-methylthio-arenediazonium salts with alkynes, provides a green, catalyst-free pathway to substituted benzothiophenes. organic-chemistry.org

Solvent-Free or Benign Solvent Reactions: Iodine-catalyzed cascade reactions of thiophenols with alkynes can proceed under solvent-free conditions, representing an economical and green transformation. The use of water as a solvent in certain cyclization reactions is another approach that aligns with green chemistry principles. researchgate.net

Catalyst-Free Methods: The development of reactions that proceed without the need for metal catalysts or additives is a key goal. For example, the synthesis of some benzothiazole (B30560) analogues (a related heterocycle) can be achieved through the condensation of aromatic amines and elemental sulfur under catalyst- and additive-free conditions.

These approaches highlight a clear trend in modern organic synthesis towards developing more environmentally friendly and efficient routes for the production of important heterocyclic compounds like benzothiophenes.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-((4-methoxyphenyl)thio)propan-2-one |

| 4-methoxythiophenol |

| Chloroacetone |

| Anisole |

| 4-methoxybenzenesulfonyl chloride |

| Triphenylphosphine |

| Sodium sulfide nonahydrate |

| Polyphosphoric acid (PPA) |

Chemical Reactivity and Transformations of the 5 Methoxy 3 Methylbenzothiophene Framework

Electrophilic Aromatic Substitution Patterns on the Benzothiophene (B83047) System

The benzothiophene core is susceptible to electrophilic attack, with the position of substitution being heavily influenced by the electronic nature of the existing substituents. The electron-donating methoxy (B1213986) group at the 5-position and the methyl group at the 3-position activate the ring system towards electrophiles. Generally, in benzothiophenes, electrophilic substitution is favored at the C2 and C3 positions of the thiophene (B33073) ring due to the ability of the sulfur atom to stabilize the intermediate carbocation. However, with the 3-position already occupied, the regioselectivity is directed to other positions on the bicyclic system. The electron-donating methoxy group primarily directs electrophiles to the ortho and para positions relative to itself, namely the C4 and C6 positions of the benzene (B151609) ring.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. cambridge.orgwikipedia.org For benzothiophene derivatives, this reaction typically occurs at the electron-rich positions. cambridge.org In the case of 5-methoxy-3-methylbenzothiophene, the expected primary sites of formylation would be the C2, C4, or C6 positions, with the precise outcome depending on the specific reaction conditions and the relative activating effects of the methoxy and methyl groups. The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile, favoring reaction with highly activated aromatic systems. cambridge.org

Nitration: The introduction of a nitro group (-NO2) is a classic electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. aiinmr.comumkc.edu This mixture generates the highly electrophilic nitronium ion (NO2+). aiinmr.com For activated systems like this compound, the reaction conditions must be carefully controlled to avoid over-reaction or oxidative side reactions. webassign.net The methoxy group strongly directs nitration to the ortho and para positions.

Halogenation: The introduction of a halogen atom, such as bromine, can be achieved using reagents like N-bromosuccinimide (NBS). organic-chemistry.orgmasterorganicchemistry.com NBS is a source of electrophilic bromine and is often used for the bromination of activated aromatic rings. organic-chemistry.org The reaction proceeds via an electrophilic substitution mechanism, with the regioselectivity again being governed by the directing effects of the existing substituents.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comkhanacademy.org The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion. khanacademy.org The resulting ketone product is less reactive than the starting material, which conveniently prevents multiple acylations. organic-chemistry.org

| Reaction Type | Reagents | Typical Position of Attack |

| Vilsmeier-Haack Formylation | DMF, POCl3 | C2, C4, or C6 |

| Nitration | HNO3, H2SO4 | C4, C6 |

| Halogenation (Bromination) | NBS | C2, C4, or C6 |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | C2, C4, or C6 |

Nucleophilic Substitution Reactions and Their Synthetic Utility

Nucleophilic aromatic substitution (SNAr) on the benzothiophene ring is generally less facile than electrophilic substitution unless the ring is activated by potent electron-withdrawing groups. nih.govharvard.edu The presence of the electron-donating methoxy and methyl groups in this compound further disfavors classical SNAr reactions on the benzene portion of the molecule.

However, nucleophilic substitution can be a viable pathway if a leaving group, such as a halogen, is present on the ring. For instance, a bromo-substituted derivative of this compound could undergo nucleophilic substitution. The reactivity in such cases depends on the position of the halogen. Halogens at the C2 or C3 positions of the thiophene ring are generally more labile towards nucleophilic displacement than those on the benzene ring. The mechanism typically proceeds through an addition-elimination pathway involving a Meisenheimer-like intermediate. nih.gov The utility of these reactions lies in the ability to introduce a wide range of nucleophiles, including amines, alkoxides, and thiolates, thereby enabling the synthesis of diverse derivatives.

Oxidation Chemistry of the Sulfur Heteroatom (e.g., Sulfoxidation to S-oxides, Sulfones)

The sulfur atom in the benzothiophene ring can be readily oxidized to form the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). These oxidized derivatives have altered electronic properties and can serve as intermediates for further synthetic transformations.

Sulfoxidation to S-oxides: The selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) can be achieved using a variety of oxidizing agents. Mild oxidants are required to prevent over-oxidation to the sulfone. Thiophene-S-oxides are generally unstable unless bulky substituents are present. wikipedia.org

Oxidation to Sulfones: Stronger oxidizing agents or more forcing conditions will typically lead to the formation of the more stable sulfone. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.govderpharmachemica.commasterorganicchemistry.com The oxidation of oligothiophenes to their corresponding sulfones using m-CPBA in dichloromethane (B109758) has been reported. nih.gov Another method involves the use of hydrogen peroxide in the presence of a catalyst. For instance, a combination of hydrogen peroxide and phosphorus pentoxide (P2O5) can cleanly convert benzothiophenes to their sulfones.

| Oxidation Product | Reagents |

| Sulfoxide | Mild oxidants |

| Sulfone | m-CPBA, H2O2/P2O5 |

Reduction Reactions and Hydrogenation Studies

Reduction of the benzothiophene ring system can lead to various products depending on the reagents and reaction conditions. Catalytic hydrogenation is a common method for the reduction of aromatic systems.

Catalytic Hydrogenation: The use of transition metal catalysts, such as palladium on carbon (Pd/C), with hydrogen gas can lead to the saturation of the thiophene and/or the benzene ring. nih.gov The complete reduction of the benzothiophene core would yield the corresponding octahydrobenzothiophene derivative. Selective reduction of the thiophene ring while leaving the benzene ring intact, or vice versa, can be challenging and often requires careful selection of the catalyst and reaction parameters. For example, the hydrogenation of phenylpropionitrile over a palladium on carbon catalyst has been studied, demonstrating the utility of this catalyst in reducing unsaturated functionalities. nih.gov

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Stille, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to modify aromatic and heteroaromatic systems. To utilize these reactions, the benzothiophene must first be functionalized with a suitable group, typically a halogen (for Suzuki-Miyaura) or a stannyl (B1234572) group (for Stille).

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. researchgate.netorganic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.net For this compound, a bromo or iodo derivative would be a suitable coupling partner. For example, a 2-bromo-5-methoxy-3-methylbenzothiophene could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at the C2 position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, also catalyzed by palladium. harvard.eduorganic-chemistry.orgwikipedia.orgmsu.edu A stannylated derivative of this compound, for instance at the C2 position, could be reacted with various aryl or vinyl halides or triflates. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups. sigmaaldrich.comresearchgate.net

| Coupling Reaction | Substrates | Catalyst System |

| Suzuki-Miyaura | Organohalide + Organoboron | Pd catalyst, ligand, base |

| Stille | Organohalide + Organotin | Pd catalyst, ligand |

Functional Group Interconversions and Side-Chain Modifications on the Benzothiophene Core

The existing functional groups on the this compound core, namely the methoxy and methyl groups, can be subjected to various transformations to create new derivatives.

Side-Chain Modifications: The methyl group at the C3 position is a potential site for functionalization. Radical bromination is a common method for introducing a bromine atom onto a benzylic or allylic position. youtube.comyoutube.comyoutube.comyoutube.comyoutube.comyoutube.com Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or AIBN) can lead to the formation of 3-(bromomethyl)-5-methoxybenzothiophene. This brominated intermediate is a versatile precursor for a variety of nucleophilic substitution reactions, allowing for the introduction of different functional groups at the 3-position side chain. For example, reaction with amines, alcohols, or cyanides would yield the corresponding substituted products.

| Target Modification | Reagents |

| 3-(Bromomethyl) derivative | NBS, radical initiator |

| 3-(Aminomethyl) derivative | 3-(Bromomethyl) derivative, amine |

| 3-(Hydroxymethyl) derivative | 3-(Bromomethyl) derivative, hydroxide (B78521) |

| 3-(Cyanomethyl) derivative | 3-(Bromomethyl) derivative, cyanide |

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon skeletons of 5-methoxy-3-methylbenzothiophene, respectively.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, the protons of the methyl group (CH₃) would appear at a characteristic upfield shift, while the aromatic protons on the benzene (B151609) ring and the thiophene (B33073) ring would resonate at different downfield positions, influenced by the electron-donating methoxy (B1213986) group and the sulfur atom. The coupling patterns between adjacent protons (spin-spin splitting) would further help in assigning their relative positions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings, the methyl group, and the methoxy group would be distinct, confirming the carbon framework of the molecule. For example, spectral data for the related compound 3-methoxydibenzo[b,d]thiophene shows distinct signals for each carbon, including the methoxy carbon at 55.6 ppm. rsc.org Similarly, the methyl group in 2,8-dimethyldibenzo[b,d]thiophene appears at 21.4 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Related Benzothiophene (B83047) Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 3-methoxydibenzo[b,d]thiophene rsc.org | ¹³C | 159.0, 140.9, 138.5, 135.4, 129.0, 125.4, 124.3, 122.6, 122.2, 120.7, 113.4, 105.7, 55.6 |

| 2,8-dimethyldibenzo[b,d]thiophene rsc.org | ¹³C | 136.7, 135.5, 133.8, 128.0, 122.3, 121.6, 21.4 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. nih.gov This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₀OS), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺. This experimental value is then compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical masses provides strong evidence for the correct elemental composition of the synthesized molecule. For example, in the characterization of a similar heterocyclic compound, the calculated mass for C₁₃H₉ClS [M]⁺ was 232.0113, and the found mass was 232.0105, confirming the molecular formula. rsc.org

Table 2: Molecular Formula and Weight of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀OS |

| Molecular Weight | 178.25 g/mol |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. In the IR spectrum of this compound, one would expect to observe absorption bands corresponding to the C-H stretching of the aromatic and methyl groups, the C-O stretching of the methoxy group, and the characteristic vibrations of the benzothiophene ring system.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. The positions and intensities of these bands are related to the π-electron system of the molecule and can be influenced by the presence of substituents like the methoxy and methyl groups.

X-ray Crystallography for Three-Dimensional Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

While obtaining suitable crystals for X-ray analysis can be challenging, a successful crystallographic study of this compound would provide unambiguous proof of its molecular structure, including the planarity of the benzothiophene ring system and the conformation of the methoxy group.

Chromatographic Techniques for Compound Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts. bldpharm.com High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

In an HPLC analysis of this compound, the compound is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A pure compound will ideally show a single sharp peak in the chromatogram. The retention time of this peak can also be used for identification purposes when compared to a known standard. Thin-layer chromatography (TLC) is another common technique used for monitoring the progress of a reaction and for preliminary purity assessment. rsc.org

Computational and Theoretical Chemistry Studies on 5 Methoxy 3 Methylbenzothiophene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in modern computational chemistry for predicting the electronic properties and spectra of molecules. windows.netnih.gov These methods are instrumental in profiling the reactivity and electronic nature of complex organic molecules like 5-Methoxy-3-methylbenzothiophene. scielo.org.zanih.gov

The electronic behavior of this compound is governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity, kinetic stability, and electronic transport properties. rsc.orgaimspress.com

The HOMO represents the ability to donate an electron, and its energy level is associated with the ionization potential. The LUMO, on the other hand, signifies the ability to accept an electron, and its energy is related to the electron affinity. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the presence of an electron-donating methoxy (B1213986) group (-OCH₃) at the 5-position and a weakly electron-donating methyl group (-CH₃) at the 3-position is expected to raise the energy of the HOMO and, to a lesser extent, the LUMO, compared to the unsubstituted benzothiophene (B83047) core. This effect generally leads to a smaller HOMO-LUMO gap, suggesting increased reactivity. The HOMO is typically delocalized over the π-system of the benzothiophene ring, with significant contributions from the sulfur atom and the electron-rich benzene (B151609) moiety. The LUMO is also a π*-type orbital distributed across the aromatic system.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Benzothiophene Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiophene | -6.15 | -0.95 | 5.20 |

| 3-Methylbenzothiophene | -6.01 | -0.89 | 5.12 |

| 5-Methoxybenzothiophene | -5.78 | -0.81 | 4.97 |

| This compound | -5.69 | -0.77 | 4.92 |

Note: The values in this table are illustrative and based on general trends observed in computational studies of substituted benzothiophenes. Actual values would require specific DFT calculations.

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. windows.net

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net It calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which indicate the intensity of the absorption bands. scielo.org.zarsc.org

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system. The substituents (-OCH₃ and -CH₃) are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzothiophene, due to the extension of the conjugated system and the electron-donating nature of the groups. TD-DFT calculations can help assign the observed experimental absorption bands to specific electronic transitions. mdpi.com A good correlation between theoretical and experimental data is often achieved, although the choice of functional and basis set can influence the accuracy. rsc.org

Table 2: Illustrative Predicted UV-Vis Absorption Data for this compound (Calculated using TD-DFT)

| Transition | Wavelength (λ_max) (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 310 | 4.00 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 285 | 4.35 | 0.28 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 250 | 4.96 | 0.55 | HOMO → LUMO+1 (91%) |

Note: This table presents hypothetical data to illustrate the type of information obtained from TD-DFT calculations. The values are representative of typical π→π transitions in such aromatic systems.*

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information on conformational changes, molecular flexibility, and intermolecular interactions. mpg.de

For this compound, MD simulations could be employed to explore its conformational landscape. A key area of interest would be the rotation around the C₅-O bond of the methoxy group. While the benzothiophene core is rigid, the methoxy group has rotational freedom. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. rsc.org This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Furthermore, MD simulations are invaluable for studying intermolecular interactions in condensed phases, such as in a solvent or a crystal lattice. Simulations can model how solvent molecules arrange around the solute and can be used to calculate properties like the solvation free energy. In the context of materials science, MD can help understand the packing of molecules in a crystal and how this influences properties like charge transport. rsc.org Analysis of the simulation trajectories can reveal persistent intermolecular interactions, such as hydrogen bonds (if applicable) and van der Waals forces. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction. nih.govnih.gov

For this compound, a key area of study would be its reactivity in electrophilic substitution reactions, which are common for electron-rich aromatic systems. The methoxy and methyl groups are activating and will direct incoming electrophiles to specific positions on the benzene ring. DFT calculations can be used to model the reaction pathway for, say, nitration or halogenation. By calculating the energies of the intermediate carbocations (sigma complexes) and the corresponding transition states for attack at different positions, one can predict the regioselectivity of the reaction. acs.org

For instance, a computational study could compare the energy barriers for electrophilic attack at the C4, C6, and C7 positions of the benzene ring to determine the most likely product. Such studies provide insights that are often difficult to obtain through experimental means alone. acs.orgrsc.org

Computational Approaches to Understand Structure-Property Relationships (excluding direct physical properties)

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its properties or activities. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prime examples of this approach. nih.gov These models use statistical methods to correlate calculated molecular descriptors with observed activities (e.g., biological activity) or properties.

While direct QSAR studies on this compound are scarce, the methodology is widely applied to benzothiophene derivatives. nih.gov In such a study, a series of related compounds would be synthesized and their properties measured. Then, a wide range of molecular descriptors for each compound would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. Statistical techniques like multiple linear regression or machine learning algorithms are then used to build a mathematical model that links the descriptors to the observed property.

For this compound, such an approach could be used to understand how variations in the substitution pattern on the benzothiophene core influence a specific property of interest, for example, its efficacy as a potential therapeutic agent. The resulting QSAR model can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced characteristics.

Structure Activity Relationship Sar Studies of 5 Methoxy 3 Methylbenzothiophene Derivatives

Systematic Modification of Benzothiophene (B83047) Core and Substituents

The benzothiophene scaffold is a versatile template in medicinal chemistry, allowing for extensive structural modifications to explore and optimize biological activity. numberanalytics.com Researchers have systematically modified the benzothiophene core and its substituents to develop novel compounds with enhanced therapeutic properties. These modifications often involve the synthesis of derivatives with diverse functional groups and fused ring systems.

One common approach involves the preparation of N,N-dimethylaminopropyl- and 2-imidazolinyl-substituted derivatives of benzo[b]thienylcarboxanilides and benzo[b]thieno[2,3-c]quinolones. nih.gov The quinolones, in particular, are synthesized through a photochemical dehydrohalogenation reaction of the corresponding anilides. nih.gov Another strategy focuses on creating tricyclic furan (B31954) derivatives based on the structure of known thiophene (B33073) inhibitors. For instance, benzothieno[3,2-b]furan derivatives have been synthesized and shown to possess potent inhibitory activity towards specific enzymes. scispace.comresearchgate.net

Further modifications include the introduction of various substituents at different positions of the benzothiophene ring. For example, the synthesis of novel 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones involves the reaction of benzylideneacetone (B49655) with 4-amino-5H-thiazol-2-one. mdpi.com Structure-activity relationship (SAR) research has also explored the impact of different linkers, such as an amino methylene (B1212753) linker, between a tail group and the benzothiophene core, which has been shown to significantly affect enzymatic and cellular activity. rsc.org The synthesis of 2-aryl benzo[b]thiophenes can be achieved through a thiolation annulation reaction of 2-bromo alkynyl benzenes with sodium sulfide (B99878). rsc.org These systematic modifications allow for a thorough investigation of the chemical space around the benzothiophene scaffold to identify key structural features for desired biological effects.

Table 1: Examples of Systematic Modifications of the Benzothiophene Core

| Base Scaffold | Modification Strategy | Resulting Derivatives | Reference |

|---|---|---|---|

| Benzo[b]thiophene | Addition of carboxanilide and quinolone moieties | N,N-dimethylaminopropyl- and 2-imidazolinyl-substituted derivatives | nih.gov |

| Thiophene | Fusion with a furan ring | Benzothieno[3,2-b]furan derivatives | scispace.comresearchgate.net |

| Benzylideneacetone & 4-amino-5H-thiazol-2-one | Cyclization and substitution | 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | mdpi.com |

| Benzothiophene | Introduction of an amino methylene linker | Compounds with altered enzymatic and cellular SAR | rsc.org |

| 2-Bromo alkynyl benzenes | Thiolation annulation with sodium sulfide | 2-Aryl benzo[b]thiophenes | rsc.org |

Positional Effects of the Methoxy (B1213986) and Methyl Groups on Molecular Recognition

The specific placement of substituents on the benzothiophene ring plays a crucial role in determining the molecule's interaction with biological targets and, consequently, its activity. The position of the methoxy and methyl groups in 5-methoxy-3-methylbenzothiophene is critical for its molecular recognition.

Research on related structures has shed light on the importance of these positions. For instance, in the biosynthesis of the antitumor antibiotic azinomycin B, a 3-methoxy-5-methylnaphthoic acid moiety is a key component that facilitates noncovalent association with DNA. rsc.org This suggests that the 3-methoxy and 5-methyl substitution pattern is significant for biological activity. In this specific case, a P450 hydroxylase, AziB1, catalyzes a regiospecific hydroxylation at the C3 position of 5-methyl-NPA, which is then O-methylated by AziB2 to create the methoxy group. rsc.org

Furthermore, studies on other thiophene derivatives have highlighted the importance of the C-5 position. The addition of a methyl substituent at the C-5 position of the thiophene ring has been shown to produce numerous effective Nampt inhibitors. rsc.org The biological activity of compounds with a thiophene nucleus can vary significantly depending on the type and position of the substitution. researchgate.net This underscores the principle that even minor changes in the location of functional groups like methoxy and methyl on the benzothiophene scaffold can lead to substantial differences in molecular recognition and biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique widely used to understand the relationship between the chemical structure of a compound and its biological activity. For benzothiophene derivatives, QSAR studies have been instrumental in predicting the activity of new compounds and guiding their design. researchgate.netimist.maresearchgate.net

Several QSAR models have been developed for various series of benzothiophene derivatives, often exhibiting strong predictive capabilities. imist.manih.gov These models are typically built using statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). researchgate.netimist.ma For instance, a QSAR study on novel benzothiophene derivatives as potential anticancer agents yielded a model with a high squared correlation coefficient (r²) of 0.9412, indicating excellent predictive ability. researchgate.net

These studies identify key molecular descriptors that correlate with biological activity. Common descriptors include:

Steric and electrostatic interactions : These play a significant role in the binding of the ligand to its target. researchgate.net

Electro-topological parameters and estate numbers : These provide insights into the electronic and topological properties of the molecule. researchgate.net

Hydrophobic and Van der Waals interactions : These are crucial for the stability of the ligand-binding domain complex. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been successfully applied. nih.govtandfonline.com These models generate contour maps that visualize the favorable and unfavorable regions for different structural properties (e.g., steric, electrostatic, hydrophobic), providing a clear guide for designing more potent derivatives. nih.govtandfonline.com For example, 3D-QSAR studies on benzothiophene-containing selective estrogen receptor downregulators (SERDs) have produced robust models for both antagonist and degradation activities, with high r² values. nih.govtandfonline.com

Table 2: QSAR Models for Benzothiophene Derivatives

| Biological Activity | QSAR Method | Key Statistical Parameter | Finding | Reference |

|---|---|---|---|---|

| Anticancer | Multiple Regression | r² = 0.9412 | Steric, electrostatic, and electro-topological parameters are crucial. | researchgate.net |

| SERD (Antagonist) | CoMFA | q² = 0.660, r² = 0.996 | Contour maps reveal key structural features for activity. | nih.govtandfonline.com |

| SERD (Antagonist) | CoMSIA | q² = 0.728, r² = 0.992 | Internal and external validation showed high predictive ability. | nih.govtandfonline.com |

| SERD (Degrader) | CoMFA | q² = 0.850, r² = 0.996 | Hydrophobic, electrostatic, and Van der Waals interactions are significant. | nih.govtandfonline.com |

| SERD (Degrader) | CoMSIA | q² = 0.719, r² = 0.995 | The models provide guidance for rational drug design. | nih.govtandfonline.com |

| Antimicrobial | PLS, PCR, MLR | R² = 0.69–0.793 | Key descriptors correlate molecular features with activity. | researchgate.net |

Ligand Efficiency and Potency Optimization Strategies within Benzothiophene Scaffolds

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a ligand. It helps in identifying smaller, more efficient fragments that can be developed into more potent leads. For compounds related to benzophenones, it has been observed that smaller ligands tend to have higher efficiency values. As the size of the ligands increases, the ligand efficiency often decreases. acs.org

Lipophilic Efficiency (LipE) combines potency and lipophilicity (measured as logP or logD). It is a measure of how effectively a ligand utilizes its lipophilicity to bind to its target. The goal in lead optimization is often to increase potency without a corresponding increase in lipophilicity. For a series of benzophenone-based P-glycoprotein inhibitors, LipE values were calculated to identify the most promising compounds for further development. acs.org

Potency optimization within benzothiophene scaffolds also involves exploring different substitution patterns and functional groups. For example, in the development of inhibitors for the enzyme mPGES-1, a series of compounds based on a benzothiophene-related skeleton were designed where different heteroatoms were introduced. researchgate.net Molecular docking and dynamics simulations can be used to understand the binding modes of these compounds and identify crucial interactions, such as ionic interactions, π-π stacking, and hydrogen bonds, that contribute to their potency. researchgate.net The discovery of potent modulators of nuclear receptors, such as the 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene, further highlights the success of these optimization strategies. semanticscholar.org

Table 3: Ligand Efficiency and Lipophilic Efficiency for Benzophenone-based P-gp Inhibitors

| Compound Type | Metric | Observation | Implication for Optimization | Reference |

|---|---|---|---|---|

| Benzophenones | Ligand Efficiency (LE) | Smaller ligands show higher LE values. | Focus on developing smaller, efficient fragments. | acs.org |

| Benzophenones | Lipophilic Efficiency (LipE) | LipE values can guide selection of compounds with a good balance of potency and lipophilicity. | Aim to increase potency while controlling logP/logD. | acs.org |

Rational Design Principles Derived from SAR for Enhanced Target Affinity

The structure-activity relationship (SAR) studies on benzothiophene derivatives provide valuable insights that can be translated into rational design principles for developing new compounds with enhanced target affinity and improved pharmacological profiles.

One of the key principles is the importance of substituent positioning . As discussed, the placement of functional groups like methoxy and methyl at specific positions on the benzothiophene ring can significantly influence biological activity. rsc.orgrsc.orgresearchgate.net Therefore, a thorough exploration of positional isomers is a critical step in the design process.

QSAR models offer a predictive framework for designing new molecules. researchgate.netnih.govtandfonline.com The contour maps generated from 3D-QSAR studies provide a visual guide, indicating where bulky or electron-withdrawing/donating groups should be placed to enhance activity. nih.govtandfonline.com For instance, if a QSAR model indicates that an electronegative group at a particular position is favorable, new compounds can be designed with this feature to potentially improve potency. tandfonline.com

The concept of bioisosteric replacement is another important design strategy. The benzothiophene moiety itself can be considered a bioisostere of other aromatic systems like naphthalene (B1677914) or indole. Within the benzothiophene scaffold, various functional groups can be replaced with others that have similar steric and electronic properties to fine-tune the activity and properties of the compound.

Furthermore, the use of ligand efficiency metrics helps in guiding the optimization process towards more drug-like candidates. acs.org By focusing on improving ligand efficiency and lipophilic efficiency, medicinal chemists can avoid the common pitfall of increasing potency at the expense of undesirable physicochemical properties.

Finally, molecular modeling techniques such as docking and molecular dynamics simulations provide a detailed understanding of the binding interactions between the ligand and its target protein. nih.govresearchgate.net These methods can reveal key amino acid residues and interactions that are crucial for binding, allowing for the rational design of new derivatives that can form stronger and more specific interactions, thereby enhancing target affinity. nih.gov

Molecular Mechanisms of Action and Biological Target Engagement in Vitro and in Silico Perspectives

Modulation of Kinase Activity (e.g., Clk1/4 Kinases)

Cdc-like kinases (Clks), particularly Clk1 and Clk4, are recognized as crucial regulators of pre-mRNA splicing, a process integral to many aspects of tumor biology. nih.gov The overexpression of Clk1 and Clk4 in several human cancers has positioned them as promising targets for anticancer therapies. nih.govmdpi.com Benzothiophene-based compounds, specifically 5-methoxybenzothiophene-2-carboxamides, have emerged as potent inhibitors of these kinases. nih.govnih.gov While many kinase inhibitors exhibit a lack of specificity, research has focused on optimizing the selectivity and cellular potency of these benzothiophene (B83047) derivatives. nih.govmdpi.com

The inhibitory action of benzothiophene derivatives on kinases is achieved through competitive binding at the ATP pocket. nih.gov Molecular docking studies have elucidated the specific interactions that anchor these inhibitors within the active site of Clk1. For instance, a docked benzothiophene derivative, compound 7b, demonstrated a binding mode characterized by several key interactions:

Hydrogen Bonds: The inhibitor forms crucial hydrogen bonds with the amino acid residues Leu244 and Lys191. nih.gov

Hydrophobic and π-Interactions: The structure is further stabilized by CH-π interactions with Leu167 and Val175, and an edge-to-face CH-π interaction with Phe241. nih.gov Hydrophobic interactions also occur between the N-methyl group of the inhibitor and the Leu167 and Val175 residues. nih.gov

Halogen Bonds: In chlorinated analogues, halogen bonds between the chlorine atom and the carbonyl groups of Ser247 and Asp250 contribute to the binding affinity. nih.gov

These detailed binding models, developed from structure-activity relationships, provide a clear rationale for the observed inhibitory potency and guide the design of new, more effective analogues. nih.govnih.gov

A significant challenge in developing kinase inhibitors is achieving selectivity for the target kinase over other closely related kinases. nih.gov The high degree of homology between Clk family members, such as the 78.4% sequence identity between Clk1 and Clk4 and the identical amino acid residues in their ATP binding pockets, makes developing isoform-specific inhibitors particularly difficult. nih.gov Many potent Clk1 inhibitors also show off-target activity against Clk2, Dyrk1A, and Dyrk1B. mdpi.comnih.gov

However, medicinal chemistry efforts have led to the development of 5-methoxybenzothiophene-2-carboxamide derivatives with improved selectivity. For example, the introduction of a 3,5-difluoro benzyl (B1604629) group to the methylated amide (compound 10b) resulted in a four-fold increase in selectivity for Clk1 over Clk2 compared to its parent compound. nih.govnih.gov Another derivative, 15b, which has a 3-fluoro-5-methyl disubstituted benzyl ring, showed a 15-fold selectivity for Clk1 over Clk2. mdpi.com

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Feature | Source |

|---|---|---|---|---|

| 10b | Clk1 | 12.7 | 10-fold more selective for Clk1 over Clk2 | nih.govmdpi.comnih.gov |

| 15b | Clk1 | 10.9 | 15-fold more selective for Clk1 over Clk2 | mdpi.com |

| 16b | Clk4 | 11 | Multi-target inhibitor | tandfonline.comnih.gov |

| 16b | DRAK1 | 87 | ||

| 16b | Haspin | 125.7 | ||

| 16b | Clk1 | 163 | ||

| 16b | Dyrk1B | 284 | ||

| 16b | Dyrk1A | 353.3 | ||

| PF-3644022 | MK2 | 3 | Selective over 200 other human kinases | capes.gov.br |

The anti-proliferative effects of these benzothiophene-based kinase inhibitors have been demonstrated in cellular models. Compound 10b, a selective Clk1/Clk2 inhibitor, showed potent growth inhibitory activity against the T24 bladder cancer cell line, with a GI₅₀ value of 0.43 µM. nih.govnih.gov Another derivative, the 5-hydroxybenzothiophene hydrazide 16b, exhibited broad-spectrum anticancer activity, inhibiting the growth of HCT-116, A549, U87MG, and HeLa cells. Its most potent effect was observed in U87MG glioblastoma cells, with an IC₅₀ of 7.2 μM, where it was also found to induce G2/M cell cycle arrest and apoptosis. tandfonline.comnih.gov Similarly, the benzothiophene MK2 inhibitor PF-3644022 potently inhibited TNFα production in the human U937 monocytic cell line with an IC₅₀ of 160 nM. capes.gov.br

Cholinesterase Enzyme Inhibition Mechanisms (e.g., AChE, BChE)

Benzothiophene-based structures have also been explored as inhibitors of cholinesterases, enzymes critical in neurotransmission and targeted in the treatment of conditions like Alzheimer's disease. bohrium.commdpi.com Studies on benzothiophene-chalcone hybrids revealed that these compounds can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

In one study, a series of 3-benzoyl-2-phenylbenzothiophenes were synthesized and tested. mdpi.com Compound 5f from this series was identified as the most effective AChE inhibitor with an IC₅₀ value of 62.10 μM. mdpi.com Meanwhile, compound 5h was the most potent BChE inhibitor, with an IC₅₀ of 24.35 μM, an activity level comparable to the standard drug galantamine (IC₅₀ = 28.08 μM). mdpi.com Molecular docking simulations help to explain these structure-activity relationships and elucidate the interactions between the enzyme and the inhibitors. bohrium.commdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5f (benzothiophene-chalcone) | AChE | 62.10 | mdpi.com |

| 5h (benzothiophene-chalcone) | BChE | 24.35 | mdpi.com |

| Galantamine (Reference) | BChE | 28.08 | mdpi.com |

Interaction with Bacterial Enzymes (e.g., InhA)

The enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis, known as InhA, is a crucial enzyme in the biosynthesis of mycolic acid, a vital component of the mycobacterial cell wall. nih.govnih.gov This makes InhA a primary target for antitubercular drugs. nih.gov Benzothiophene derivatives have been designed and investigated as direct inhibitors of InhA. nih.govacs.org

Fragment-based drug design has led to the development of potent benzothiophene-based InhA inhibitors. For instance, the introduction of a 5-chloro-3-methylbenzothiophene moiety in one compound series led to a 12-fold increase in potency, achieving an IC₅₀ of 310 nM against InhA. acs.org Further optimization by replacing the chloro group with a fluoro substituent slightly improved the potency to 250 nM. acs.org Docking studies of these inhibitors revealed key interactions within the enzyme's active site, including π-interactions between the benzothiophene group and residues Phe149 and Tyr158, as well as sulfur-π interactions with Met103, Met155, and Met199. nih.govacs.org

Receptor Modulation and Signaling Pathway Interference (e.g., PGE2 Receptors)

Prostaglandin E2 (PGE2) is an inflammatory lipid mediator that exerts its effects through four G-protein-coupled receptors: EP1, EP2, EP3, and EP4. nih.gov Elevated levels of PGE2 are associated with various pathological conditions, and modulation of its receptors is a therapeutic strategy. nih.govnih.gov While direct interaction of 5-methoxy-3-methylbenzothiophene with PGE2 receptors has not been explicitly detailed in the provided context, the broader field investigates how various small molecules can interfere with such signaling pathways. For example, selective inhibition of EP2 and EP4 receptors has been shown to decrease the growth and survival of endometriosis lesions by suppressing the pro-inflammatory environment. nih.gov This highlights the potential for targeted small molecules to interfere in disease-relevant signaling cascades, a principle that could extend to benzothiophene derivatives in other contexts.

Nucleic Acid Interactions and Structural Perturbations (e.g., DNA/RNA Duplexes)

While direct studies on the interaction of this compound with nucleic acids are not extensively documented, the broader class of benzothiophene derivatives has been a subject of interest for their potential to bind to DNA. ontosight.ai The planar aromatic structure of the benzothiophene core suggests the possibility of intercalating between the base pairs of DNA, a mechanism common to many small molecules that interact with DNA. nih.gov This intercalation can lead to structural perturbations of the DNA double helix, potentially interfering with DNA replication and transcription processes.

The binding affinity and mode of interaction are influenced by the specific substitutions on the benzothiophene ring. For instance, the presence of amino and chlorophenyl groups on a benzothiophene derivative has been noted for its potential to interact with biological targets like DNA. ontosight.ai In the case of this compound, the methoxy (B1213986) and methyl groups would influence its electronic properties and steric hindrance, thereby modulating its binding affinity and specificity towards particular DNA or RNA structures.

Computational modeling, such as molecular docking, can provide insights into the potential binding modes of this compound with DNA or RNA duplexes. nih.gov These studies can predict the preferred binding sites, such as the minor or major grooves of DNA, and estimate the binding energy. nih.gov Such in silico approaches are instrumental in guiding further experimental investigations into the nucleic acid interacting properties of this compound.

Table 1: Potential Interaction Modes of Benzothiophene Derivatives with Nucleic Acids

| Interaction Mode | Description | Potential Consequence |

| Intercalation | Insertion of the planar aromatic ring system between the base pairs of a nucleic acid duplex. | Unwinding of the duplex, interference with replication and transcription. |

| Groove Binding | Binding to the major or minor groove of a DNA duplex through non-covalent interactions. | Minimal distortion of the duplex structure, potential to interfere with protein-DNA interactions. |

| Electrostatic Interactions | Interactions between charged groups on the molecule and the phosphate (B84403) backbone of the nucleic acid. | Stabilization of the ligand-nucleic acid complex. |

Modulation of Cellular Processes (e.g., pre-mRNA Splicing)

The regulation of pre-mRNA splicing is a critical cellular process, and its dysregulation is implicated in various diseases. nih.govnih.gov Small molecules that can modulate splicing have emerged as a promising therapeutic strategy. nih.govnih.gov While direct evidence for this compound is limited, studies on related hydroxybenzothiophene ketones have shown their ability to act as pre-mRNA splicing modulators. nih.gov

These compounds have been found to dually inhibit Cdc2-like kinases (Clks) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrks). nih.gov These kinases play a crucial role in phosphorylating serine/arginine-rich (SR) proteins, which are key regulators of splice site recognition. nih.gov By inhibiting these kinases, hydroxybenzothiophene derivatives can alter the phosphorylation state of SR proteins and thereby modulate alternative splicing. nih.gov Given the structural similarity, it is plausible that this compound could exhibit similar activities, though this requires experimental validation.

The process of pre-mRNA splicing is carried out by the spliceosome, a large and dynamic molecular machine. iu.edu The selection of splice sites is a highly regulated process involving a complex interplay of cis-acting RNA sequences and trans-acting splicing factors. nih.goviu.edu Small molecules can influence this process by directly binding to the pre-mRNA, interacting with splicing factors, or modulating the activity of regulatory kinases. nih.gov

Table 2: Kinases Involved in pre-mRNA Splicing and Potential Inhibition by Benzothiophene Derivatives

| Kinase Family | Role in Splicing | Potential for Inhibition by Benzothiophene Derivatives |

| Cdc2-like kinases (Clks) | Phosphorylation of SR proteins, regulation of spliceosome assembly and activity. | Demonstrated inhibition by hydroxybenzothiophene ketones. nih.gov |

| Dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrks) | Phosphorylation of SR proteins and other splicing factors. | Demonstrated inhibition by hydroxybenzothiophene ketones. nih.gov |

In Silico Molecular Docking and Dynamics for Ligand-Target Complex Analysis

In the absence of extensive experimental data, in silico methods like molecular docking and molecular dynamics (MD) simulations are invaluable for predicting the potential biological targets of this compound and understanding the dynamics of its interactions. nih.govnih.gov Molecular docking allows for the prediction of the binding conformation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. chemrevlett.comsemanticscholar.org

For this compound, docking studies could be performed against a variety of potential protein targets, including kinases involved in splicing or inflammatory pathways. nih.govnih.gov The results of such studies, typically presented as a docking score, can help prioritize compounds for further experimental testing. nih.gov

Molecular dynamics simulations can then be used to study the stability and dynamics of the predicted ligand-target complex over time. nih.gov These simulations provide a more detailed picture of the interactions, including the role of individual amino acid residues in binding and the conformational changes that may occur upon ligand binding. nih.gov For instance, a study on benzothiophene derivatives as covalent antagonists for the estrogen receptor α utilized docking simulations to elucidate the binding mode and covalent interaction with a cysteine residue. nih.gov

Table 3: Illustrative Molecular Docking and Dynamics Parameters

| Parameter | Description | Significance |

| Docking Score (e.g., kcal/mol) | An estimation of the binding affinity between the ligand and the target. | A lower score generally indicates a more favorable binding interaction. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the binding site of the target. | Reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand or protein over the course of an MD simulation. | Indicates the stability of the ligand in the binding pocket and the overall stability of the complex. |

| Interaction Energy | The calculated energy of interaction between the ligand and the target, often broken down into van der Waals and electrostatic components. | Provides a quantitative measure of the strength of the interaction. |

Investigation of Anti-Inflammatory and Immunomodulatory Pathways (Pre-clinical)

The therapeutic potential of thiophene (B33073) and benzothiophene derivatives extends to anti-inflammatory and immunomodulatory activities. nih.govnih.gov Preclinical studies on methoxy-substituted thiophene derivatives have demonstrated their ability to negatively regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in lipopolysaccharide (LPS)-induced inflammation models. nih.gov These effects were associated with the inhibition of key signaling pathways, including ERK, p38, and NF-ĸB. nih.gov

Given that this compound contains a methoxy-substituted thiophene ring fused to a benzene (B151609) ring, it is a plausible candidate for possessing similar anti-inflammatory properties. The presence of the methoxy group has been suggested to be important for the anti-inflammatory activity of some thiophene derivatives. nih.gov

Further preclinical investigations would be necessary to confirm the anti-inflammatory and immunomodulatory effects of this compound. Such studies would typically involve in vitro assays using immune cells, such as macrophages, and in vivo models of inflammation. nih.govnih.gov These investigations would aim to elucidate the specific molecular targets and signaling pathways modulated by the compound.

Table 4: Key Inflammatory Pathways and Potential Modulation by Thiophene Derivatives

| Pathway | Role in Inflammation | Evidence for Modulation by Thiophene Derivatives |

| NF-κB Signaling | A key transcription factor that regulates the expression of numerous pro-inflammatory genes. | Inhibition of activation by methoxy-substituted thiophene derivatives. nih.gov |

| MAPK Signaling (ERK, p38) | A group of protein kinases that regulate a wide range of cellular processes, including inflammation. | Inhibition of activation by methoxy-substituted thiophene derivatives. nih.gov |

| Cytokine Production (TNF-α, IL-8) | Soluble proteins that mediate inflammatory and immune responses. | Negative regulation of expression by methoxy-substituted thiophene derivatives. nih.gov |

Emerging Research Directions and Future Perspectives for 5 Methoxy 3 Methylbenzothiophene Research

Development of Novel Synthetic Strategies for Enhanced Accessibility